1-(2-Isopropylphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQSHIHUFFPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization Techniques for Substituted Urea Compounds
Advanced Spectroscopic Methods for Structure Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR) each offer unique insights into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for 1-(2-Isopropylphenyl)urea would be expected to show distinct signals for the protons on the aromatic ring, the isopropyl group (both the methine -CH and the two methyl -CH₃ groups), and the urea (B33335) (-NH and -NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the two urea protons attached to the phenyl ring and the terminal NH₂ protons would likely appear as distinct singlets or broad signals. The aromatic protons would exhibit complex splitting patterns depending on their substitution pattern. The isopropyl group would show a characteristic septet for the CH proton and a doublet for the six equivalent methyl protons.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the carbonyl carbon of the urea group (typically in the 150-160 ppm range), distinct signals for the aromatic carbons (some quaternary, some protonated), and signals for the isopropyl carbons.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the urea moiety and the substituted benzene (B151609) ring. Key expected vibrational modes include:
N-H stretching: Typically observed as one or two bands in the region of 3200-3500 cm⁻¹. researchgate.netdocbrown.info
C=O stretching (Amide I band): A strong absorption band typically found around 1630-1680 cm⁻¹. researchgate.netdocbrown.info
N-H bending (Amide II band): Usually appears in the 1550-1640 cm⁻¹ region.
C-N stretching: Found in the 1400-1460 cm⁻¹ range. researchgate.net
Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene ring would also be present.
Interactive Data Table: Expected FT-IR Absorption Bands for Urea Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3500 |
| C=O | Stretching (Amide I) | 1630 - 1680 |
| N-H | Bending (Amide II) | 1550 - 1640 |
| C-N | Stretching | 1400 - 1460 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement. If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. dergipark.org.tr Furthermore, it would reveal the crystal packing arrangement and intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which govern the solid-state structure. dergipark.org.trmaterialsproject.org
Computational and Theoretical Investigations of 1 2 Isopropylphenyl Urea
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations serve as a powerful tool for predicting the geometric, electronic, and energetic properties of molecules. These computational methods are instrumental in understanding the behavior and reactivity of compounds like 1-(2-Isopropylphenyl)urea at a molecular level.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. DFT studies on phenylurea herbicides have been effectively used to analyze their chemical reactivity and electronic properties. scispace.com For this compound, DFT calculations would provide significant insights into its molecular structure and behavior.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This analysis would reveal the most stable conformation of the molecule. Furthermore, these calculations provide a detailed description of the electronic structure, including the distribution of electron density and the energies of molecular orbitals.
Table 1: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Å) | Data not available |
| C-N (Urea) Bond Lengths (Å) | Data not available |
| Phenyl Ring C-C Bond Lengths (Å) | Data not available |
| Dihedral Angle (Phenyl Ring - Urea (B33335) Plane) (°) | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability. A smaller band gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Band Gap | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness (η), which measures the resistance to change in electron distribution; chemical potential (μ), which describes the escaping tendency of electrons; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. These descriptors provide a quantitative measure of the reactivity of this compound.
Table 3: Predicted Electronic Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value |
|---|---|
| Chemical Hardness (η) | Data not available |
| Chemical Potential (μ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.
Charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the delocalization of electron density and the nature of bonding within the molecule. For this compound, this analysis would reveal the interactions between the phenyl ring, the urea moiety, and the isopropyl group, highlighting the intramolecular charge transfer processes that influence the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea moiety, indicating these as sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isoproturon (B30282) |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to partition a molecule into atomic basins, thereby allowing for the characterization of chemical bonds and intermolecular interactions. For phenyl-terpyridine compounds, which share the feature of linked aromatic rings with phenylureas, QTAIM has been used to quantify electron delocalization. nih.gov The analysis focuses on the bond critical point (BCP) between atoms, where properties like electron density (ρ) and its Laplacian (∇²ρ) reveal the nature of the interaction.
In a hypothetical QTAIM analysis of this compound, key investigations would include:
Intramolecular Bonds: Characterizing the C-N and C=O bonds within the urea moiety and the C-C bonds within the phenyl and isopropyl groups. The ellipticity at the BCP of the bond connecting the phenyl ring to the urea nitrogen would indicate the degree of π-conjugation, which can be influenced by substituents. nih.gov
Intramolecular Hydrogen Bonds: Identifying potential weak hydrogen bonds, for instance, between the N-H protons of the urea group and the isopropyl group or the phenyl ring.
Intermolecular Interactions: In a crystal or dimer, QTAIM can identify and classify noncovalent interactions like hydrogen bonds (N-H···O=C) and weaker van der Waals contacts, which dictate the supramolecular structure.
Table 1: Illustrative QTAIM Parameters for Characterizing Bonds (Note: This table is based on general principles and not on specific experimental data for this compound)
| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian (∇²ρ) at BCP (a.u.) | Interpretation |
|---|---|---|---|
| Covalent Bond | High (>0.2) | Negative | Shared-shell interaction |
| Hydrogen Bond | Low (0.002-0.04) | Positive | Closed-shell interaction (electrostatic) |
Noncovalent Interaction (NCI) Plots
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize weak, noncovalent interactions in 3D space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). nih.govjussieu.fr The resulting visualization plots regions of space as isosurfaces, which are color-coded to indicate the type and strength of the interaction.
Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces signify repulsive steric clashes.
For this compound, NCI plots would be instrumental in visualizing the landscape of its intermolecular and intramolecular interactions. An NCI analysis could reveal:
The strong N-H···O=C hydrogen bonding network between molecules, shown as distinct blue discs. nih.gov
Weak van der Waals interactions between the phenyl rings (π-π stacking) or between the isopropyl group and adjacent molecules, appearing as broader green surfaces. acs.org
Potential steric repulsion involving the bulky isopropyl group, which could influence the molecule's preferred conformation and crystal packing.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the classical Lewis structure concepts of bonds and lone pairs. This method is used to study charge transfer, hyperconjugative interactions, and hybridization. researchgate.net
A theoretical NBO analysis of this compound would provide insights into:
Natural Atomic Charges: Calculating the charge distribution across the molecule, identifying the most electrophilic and nucleophilic sites.
Hybridization: Determining the hybridization of atomic orbitals involved in bonding (e.g., the sp² character of the carbonyl carbon and nitrogens).
Donor-Acceptor Interactions: Quantifying the stabilization energy (E⁽²⁾) associated with delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. A key interaction to investigate would be the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbital of the carbonyl group (acceptor), which is characteristic of amide and urea resonance.
Table 2: Example of NBO Donor-Acceptor Interactions (Note: This table is illustrative and not based on specific calculations for this compound)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O) | High | Resonance stabilization |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |
Energetics of Intermolecular Interactions
The study of intermolecular interaction energetics involves calculating the binding energy between two or more molecules to understand the stability of dimers or larger clusters. These calculations are crucial for predicting crystal structures and understanding the forces that govern molecular self-assembly. Research on phenyl-substituted ureas has utilized experimental methods like combustion calorimetry and transpiration to determine enthalpies of formation and sublimation, which are then often supported by high-level quantum-chemical calculations. researchgate.net
Hydrogen Bonding: The formation of strong N-H···O=C hydrogen bonds is a dominant attractive force in urea derivatives.
Dispersion Forces: Van der Waals interactions, particularly involving the phenyl and isopropyl groups, would contribute significantly to the binding energy.
Electrostatic Interactions: Arising from the permanent dipole moments and charge distributions within the molecules.
The total interaction energy (ΔE_int) can be decomposed into these components using techniques like Symmetry-Adapted Perturbation Theory (SAPT) to quantify the relative importance of each type of force.
Molecular Docking Studies in Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand potential binding modes. Phenylurea derivatives are a common scaffold in medicinal chemistry, and have been studied as inhibitors for various protein targets, including indoleamine 2,3-dioxygenase 1 (IDO1) and penicillin-binding proteins (PBPs). nih.govnih.govfrontiersin.org
Prediction of Binding Modes within Biological Macromolecules
Docking studies predict how a ligand like this compound fits into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov
For a hypothetical target, a docking simulation for this compound would aim to identify the most stable binding pose. The results would illustrate:
The specific orientation of the molecule within the active site.
Key amino acid residues that form interactions with the ligand.
The role of different parts of the molecule (the phenyl ring, the isopropyl group, the urea moiety) in anchoring it to the target. researchgate.net
For example, in studies of phenylurea derivatives as IDO1 inhibitors, the binding mode often involves the urea functionality forming crucial hydrogen bonds with backbone amides and key residues like histidine within the active site. nih.gov The phenyl ring typically occupies a hydrophobic pocket.
Analysis of Hydrophobic and Hydrogen Bonding Interactions in Ligand-Target Complexes
Once a binding mode is predicted, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is performed. For urea derivatives, the key interactions are typically hydrogen bonds and hydrophobic contacts. nih.govnih.gov
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (the C=O group). Docking analyses consistently show this group forming a network of hydrogen bonds with polar or charged amino acid residues (e.g., Alanine, Histidine) in the protein's active site, which is often critical for binding affinity. nih.govresearchgate.net
Hydrophobic Interactions: The 2-isopropylphenyl group of this compound would be expected to engage in hydrophobic interactions. The phenyl ring can form van der Waals contacts and potentially π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The isopropyl group provides an additional bulky, nonpolar surface to fit into hydrophobic sub-pockets within the active site. The replacement of a phenyl ring with a less rigid group like cyclohexyl or n-hexyl has been shown to result in a loss of inhibition in some phenylurea-based inhibitors, highlighting the importance of the aromatic ring for binding. nih.gov
Table 3: Common Ligand-Target Interactions for Phenylurea Scaffolds (Note: This table is generalized from studies on various phenylurea derivatives)
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Urea N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |
| Urea C=O | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Gln, Asn, Main-chain N-H |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala, Ile |
Structure Activity Relationship Sar Studies of Urea Derivatives with Isopropylphenyl Moieties
Systematic Functionalization and Substituent Effects on Biological Activity
Systematic modification of urea (B33335) derivatives provides deep insights into how different functional groups and their positions influence biological activity. Research into aryl ureas consistently demonstrates that the nature and location of substituents on the phenyl ring can dramatically alter a compound's efficacy. nih.gov
The position of a substituent on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—has a profound effect on the molecule's interaction with its biological target. For the titular compound, 1-(2-Isopropylphenyl)urea, the isopropyl group is in the ortho position.
Studies on various phenylurea derivatives have shown that ortho-substitution can introduce steric hindrance, which may either be detrimental or beneficial depending on the target's binding pocket topology. In some cases, ortho substituents can force the molecule into a specific conformation that is more favorable for binding. nih.gov For instance, research on urea diamides as CNS depressants found that 2-substituted (ortho) derivatives were generally less active than their 4-substituted (para) counterparts, an effect attributed to steric hindrance and the "ortho effect". Conversely, in other molecular contexts, ortho-substitution has been found to be optimal for high inhibitory potency. nih.gov
The general order of activity is often para > meta > ortho, as observed in studies of Schiff bases where meta- and para-methylated compounds showed greater antimicrobial activity than the ortho-substituted version. researchgate.net This is frequently because the para position is more sterically accessible and allows substituents to extend into solvent-exposed regions or secondary binding pockets without clashing with the primary binding site.
Table 1: Effect of Substituent Position on Biological Activity of Phenylurea Analogs This table presents hypothetical data to illustrate the common trends observed in SAR studies where para-substitution often leads to higher activity compared to ortho and meta positions.
| Compound Analogue | Substitution Position | Biological Activity (IC50 in µM) |
|---|---|---|
| 1-(4-isopropylphenyl)urea | para | 5.2 |
| 1-(3-isopropylphenyl)urea | meta | 15.8 |
The biological activity of urea derivatives is governed by the interplay of steric and electronic factors. The isopropyl group in this compound is a bulky, lipophilic, and weakly electron-donating group.
Steric Effects : The size and shape of a substituent influence how well the molecule fits into its target binding site. Bulky groups like adamantyl have shown strong preferences in some enzyme inhibitors, while smaller groups are favored in others. nih.gov The ortho-isopropyl group creates significant steric bulk near the urea linkage, which can dictate the preferred rotational angle (dihedral angle) of the phenyl ring relative to the urea plane. This conformational restriction can be advantageous if it pre-organizes the molecule for optimal binding, but detrimental if it prevents access to the binding site. nih.gov
Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent alters the electronic distribution of the entire molecule. nih.gov This affects the hydrogen-bonding capacity of the urea's N-H protons and the carbonyl oxygen. nih.gov Electron-withdrawing groups, for example, can enhance the acidity of the N-H protons, making them stronger hydrogen bond donors. A recent study on Escherichia coli β-glucuronidase inhibitors revealed that placing a strong electron-withdrawing group (like trifluoromethyl) at the para-position was beneficial for enhancing inhibitory activity. nih.gov While the isopropyl group is weakly electron-donating by induction, its primary influence is often considered steric. almaaqal.edu.iq
While this compound is a simple phenylurea, many advanced drug candidates incorporate the urea moiety as a linker connecting two or more domains. In such compounds, the length and flexibility of the linker are critical.
Studies on multi-domain compounds have shown that optimizing the linker can properly position the key pharmacophoric elements in their respective binding pockets. A linker that is too short may prevent the domains from reaching their optimal interaction sites, while one that is too long or too flexible might introduce an entropic penalty upon binding, reducing affinity. For example, in the development of kinase inhibitors, the urea group often serves as a rigid central scaffold connecting different aromatic systems that occupy distinct pockets of the enzyme. In other contexts, incorporating cyclic ureas has been shown to improve chemical stability by reducing conformational flexibility. nih.gov
Pharmacophore Modeling and Design Principles for Urea-Based Bioactive Agents
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity.
For urea-based inhibitors, the pharmacophore almost invariably includes the urea functionality itself. bohrium.com The key features are:
Two Hydrogen Bond Donors (HBD) : Provided by the two N-H groups.
One Hydrogen Bond Acceptor (HBA) : Provided by the carbonyl oxygen.
These features allow the urea group to form a characteristic bidentate (two-point) hydrogen bond interaction with a single amino acid residue (like aspartate or glutamate) or bridge two different residues in a protein's active site. nih.gov Docking studies of various urea derivatives, including benzimidazole (B57391) ureas, confirm that these hydrogen bonds are crucial for anchoring the ligand in the active site. mdpi.com The phenyl ring (and its substituents) typically occupies a nearby hydrophobic pocket, contributing to binding affinity through van der Waals or hydrophobic interactions. A suitable pharmacophore model for a urease inhibitor, for instance, was identified as having one HBA and two HBD features. nih.gov
Despite its utility, the urea group can have drawbacks, such as poor solubility or metabolic instability. nih.gov Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a common strategy to overcome these limitations while retaining or improving biological activity. bohrium.com
Several groups have been successfully used as bioisosteres for the urea scaffold:
Thiourea (B124793) : Replacing the carbonyl oxygen with sulfur. This alters the hydrogen bonding geometry and electronic properties. In some cases, this leads to a significant decrease in activity. nih.gov
Squaramide : A four-membered ring that can act as a non-classical bioisostere, capable of forming strong hydrogen bonds. nih.gov
Cyanoguanidine : Used to replace a thiourea moiety in the development of the drug Cimetidine. bohrium.com
2-aminopyrimidin-4(1H)-one : An original urea bioisostere that led to a compound with better stability and permeability. nih.gov
Table 2: Common Bioisosteric Replacements for the Urea Moiety
| Original Moiety | Bioisosteric Replacement | Key Feature Mimicked | Potential Advantage |
|---|---|---|---|
| Urea | Thiourea | H-bond donor/acceptor pattern | Altered electronics/solubility |
| Urea | Squaramide | H-bond donor/acceptor pattern | Increased H-bond strength, novel scaffold |
| Urea | Cyanoguanidine | H-bond donor/acceptor pattern | Improved metabolic stability |
Mechanistic Insights into the Biological Activity of Aromatic Urea Derivatives
Enzyme Inhibition Mechanisms
Aromatic ureas are recognized as a versatile scaffold in the design of enzyme inhibitors. Their mechanism of action can be broadly categorized into the targeting of active sites, modulation of catalytic activity, and allosteric regulation.
The urea (B33335) functional group is a key pharmacophore capable of forming critical hydrogen bonds within the active sites of enzymes. nih.gov In the context of protein kinases, a major target for this class of compounds, the diaryl urea moiety often occupies a hydrophobic pocket adjacent to the ATP binding site. nih.gov The two amine groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating precise and directional interactions with the amino acid residues of the enzyme. nih.gov Many aromatic urea derivatives have been developed as potent inhibitors of receptor tyrosine kinases and Raf kinases, which play crucial roles in cellular signaling pathways implicated in cancer.
The binding of aromatic urea derivatives to an enzyme can directly interfere with its catalytic machinery. For instance, some urea-containing compounds have been investigated as inhibitors of urease, a nickel-containing enzyme. mdpi.com The inhibition mechanism can involve the interaction of the urea moiety with the nickel ions in the active site, thereby blocking the hydrolysis of its natural substrate, urea. nih.govresearchgate.net While specific inhibitory activities of 1-(2-Isopropylphenyl)urea against enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT), Phosphoinositide 3-kinase (PI3K), Indoleamine 2,3-dioxygenase 1 (IDO1), or soluble epoxide hydrolase (sEH) have not been documented, the structural motifs present in the molecule suggest potential for such interactions.
Allosteric modulation represents another avenue through which aromatic ureas can exert their biological effects. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. nih.gov This can either enhance or inhibit the enzyme's activity. While there are examples of allosteric modulators among urea derivatives for various targets, there is currently no specific evidence to suggest that this compound functions as an allosteric modulator for any known enzyme.
Interactions with Biological Targets (e.g., receptors, proteins)
The interaction of a small molecule like this compound with its biological targets is a dynamic process dictated by a combination of non-covalent forces. These include the formation of hydrogen bonding networks and hydrophobic interactions.
The urea moiety is an excellent hydrogen bond donor and acceptor. nih.gov This allows it to form a network of hydrogen bonds with amino acid residues in the binding site of a protein. These interactions are crucial for the affinity and specificity of the molecule for its target. The N-H groups of the urea can donate hydrogen bonds to backbone carbonyls or the side chains of residues like aspartate and glutamate, while the carbonyl oxygen can accept hydrogen bonds from the backbone N-H groups or the side chains of residues such as lysine (B10760008) and arginine.
Modulation of Biochemical Pathways by this compound
While the broader class of phenylurea compounds has been investigated for its role as enzyme inhibitors and modulators of cellular signaling, data directly implicating this compound in specific biochemical cascades is limited. Phenylurea derivatives, as a chemical class, have been noted for their potential to inhibit various enzymes, including kinases and urease, and some have been explored as potential therapeutic agents. For instance, certain N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor alpha (PDGFRα) tyrosine kinases. nih.gov Additionally, other phenylurea compounds have been designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov
Furthermore, the herbicidal activity of some phenylurea compounds, such as isoproturon (B30282), is well-documented, with its mechanism of action involving the inhibition of photosynthesis. The degradation of isoproturon in the environment proceeds through various metabolic pathways, including N-demethylation and hydroxylation of the isopropyl group. ethz.choup.comwikipedia.orgresearchgate.net
Despite the available information on related compounds, there is a lack of specific research findings and data tables outlining the effects of this compound on specific enzymes, signaling molecules, or metabolic pathways. Therefore, a detailed analysis of its modulatory effects on biochemical pathways cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
